4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone
Description
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone is a quinolinone derivative characterized by a hydroxyl group at position 4, a methyl group at position 1, and a methylsulfinyl substituent at position 2. The methylsulfinyl group (S=O) introduces polarity and hydrogen-bonding capacity, influencing its chemical reactivity and biological interactions.
Properties
CAS No. |
69484-47-5 |
|---|---|
Molecular Formula |
C11H11NO3S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-hydroxy-1-methyl-3-methylsulfinylquinolin-2-one |
InChI |
InChI=1S/C11H11NO3S/c1-12-8-6-4-3-5-7(8)9(13)10(11(12)14)16(2)15/h3-6,13H,1-2H3 |
InChI Key |
BEXKTLJTMIDYNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)S(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable quinoline derivative.
Functional Group Introduction: Introduction of the hydroxy, methyl, and methylsulfinyl groups through various organic reactions such as alkylation, sulfoxidation, and hydroxylation.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include:
Catalysts: Use of industrial catalysts to speed up the reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the sulfoxide group back to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide.
Scientific Research Applications
4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone may have various applications in scientific research, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential therapeutic effects.
Medicine: Exploring its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-methyl-3-(methylsulfinyl)-2(1H)-quinolinone would involve its interaction with specific molecular targets. This could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound might modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinolinone Derivatives
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties
Key Observations :
- Electronic Effects : The methylsulfinyl group in the target compound is a moderate electron-withdrawing group, enhancing hydrogen-bonding capacity compared to phenyl (electron-neutral) or acetyl (electron-withdrawing) groups. This may improve solubility in polar solvents .
- Thermal Stability : The phenyl-substituted derivative exhibits high thermal stability (m.p. 222–226°C) due to aromatic stacking, whereas nitro or sulfinyl groups may lower melting points by disrupting crystallinity .
Key Observations :
- Anticancer Potential: Ethyl and amino-substituted derivatives (e.g., III-a2) show cytotoxic effects on breast cancer cells (IC₅₀: 80.12% at 133°C), suggesting that bulky substituents enhance activity .
- Anti-inflammatory Activity : Pyrazolyl derivatives exhibit unique COX-2 inhibition, likely due to heterocyclic interactions with enzyme active sites .
Reactivity and Stability
- Oxidative Stability : The methylsulfinyl group is less prone to further oxidation compared to thioether (S-CH₃) precursors, which can oxidize to sulfones (SO₂CH₃) under strong conditions .
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